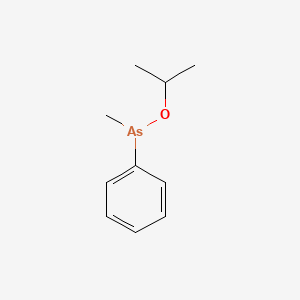

Propan-2-yl methyl(phenyl)arsinite

Description

Properties

CAS No. |

64423-22-9 |

|---|---|

Molecular Formula |

C10H15AsO |

Molecular Weight |

226.15 g/mol |

IUPAC Name |

methyl-phenyl-propan-2-yloxyarsane |

InChI |

InChI=1S/C10H15AsO/c1-9(2)12-11(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

BOFRLXDDXIYZGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O[As](C)C1=CC=CC=C1 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Propan 2 Yl Methyl Phenyl Arsinite

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For Propan-2-yl methyl(phenyl)arsinite, the spectra would be a composite of the vibrations from the phenyl, methyl, and isopropoxy groups, as well as the arsenic-oxygen and arsenic-carbon bonds.

In the absence of direct experimental spectra for this compound, the expected vibrational frequencies can be predicted based on data from analogous compounds and characteristic group frequencies.

Key Predicted Vibrational Modes:

Phenyl Group: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. vscht.cznih.gov The characteristic C=C stretching vibrations within the phenyl ring would appear in the 1600-1450 cm⁻¹ range. vscht.cznih.gov

Methyl Group: The C-H stretching vibrations of the methyl group attached to the arsenic atom are expected around 2980-2870 cm⁻¹. The corresponding bending vibrations would be found near 1450 cm⁻¹ and 1380 cm⁻¹. vscht.cz

Isopropoxy Group: The C-H stretching and bending vibrations of the isopropyl group will overlap with those of the methyl group. A strong band corresponding to the C-O stretching vibration is predicted in the 1200-1000 cm⁻¹ region.

Arsenic-Oxygen and Arsenic-Carbon Bonds: The As-O stretching vibration is expected to produce a band in the 650-550 cm⁻¹ range. The As-C stretching vibration for the methyl and phenyl groups would likely appear at slightly different frequencies within the same general region.

A representative, albeit predictive, data table for the key FT-IR and FT-Raman bands for this compound is presented below.

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2870 | Strong | Aliphatic C-H Stretch (Methyl & Isopropyl) |

| 1600-1450 | Medium to Strong | Aromatic C=C Stretch |

| 1470-1450 | Medium | C-H Bend (Alkanes) |

| 1380-1370 | Medium | C-H Bend (Methyl) |

| 1200-1000 | Strong | C-O Stretch (Isopropoxy) |

| ~600 | Medium | As-O Stretch |

| ~580 | Medium | As-C (Phenyl) Stretch |

| ~560 | Medium | As-C (Methyl) Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. hw.ac.uk For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy:

The ¹H NMR spectrum would exhibit distinct signals for the protons of the phenyl, methyl, and isopropoxy groups. hw.ac.uk

Phenyl Protons: These would appear as a multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org

Isopropoxy Protons: The methine proton (-OCH) of the isopropoxy group would be a septet (or multiplet) further downfield than the methyl protons, likely in the δ 3.5-4.5 ppm range, due to the electronegativity of the adjacent oxygen atom. The six methyl protons (-CH(CH₃)₂) would appear as a doublet in the upfield region, around δ 1.2-1.5 ppm.

Methyl Protons: The protons of the methyl group directly attached to the arsenic atom would appear as a singlet in the upfield region, with a chemical shift influenced by the arsenic atom, likely in the range of δ 1.0-2.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. compoundchem.comyoutube.com

Phenyl Carbons: The carbons of the phenyl ring would resonate in the aromatic region, typically between δ 120 and 140 ppm. youtube.commdpi.com The carbon atom directly bonded to the arsenic (ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons.

Isopropoxy Carbons: The methine carbon (-OCH) would appear around δ 65-75 ppm, while the methyl carbons (-CH(CH₃)₂) would be found in the upfield region, around δ 20-25 ppm. youtube.com

Methyl Carbon: The carbon of the methyl group attached to the arsenic atom would have a characteristic chemical shift in the upfield region, likely between δ 10 and 20 ppm.

Predicted NMR Data for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Phenyl | 7.0 - 8.0 | Multiplet | 120 - 140 |

| Isopropoxy (-OCH) | 3.5 - 4.5 | Septet | 65 - 75 |

| Isopropoxy (-CH₃) | 1.2 - 1.5 | Doublet | 20 - 25 |

| Methyl (As-CH₃) | 1.0 - 2.0 | Singlet | 10 - 20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. libretexts.org For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would be characterized by the cleavage of the bonds to the arsenic atom. Common fragmentation pathways for organoarsenic compounds involve the loss of neutral molecules or radical species. nih.govulisboa.ptresearchgate.net

Predicted Fragmentation Pathways:

Loss of the Isopropoxy Group: A significant fragment would likely correspond to the loss of the isopropoxy radical (•OCH(CH₃)₂), resulting in a [M - 59]⁺ ion.

Loss of the Methyl Group: Cleavage of the As-CH₃ bond would lead to a [M - 15]⁺ fragment.

Loss of the Phenyl Group: Fragmentation of the As-phenyl bond would produce a [M - 77]⁺ ion.

Rearrangements: Rearrangement reactions followed by fragmentation could also occur, leading to a complex pattern of smaller ions.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment |

| 240 | [C₁₀H₁₅AsO]⁺ (Molecular Ion) |

| 225 | [C₉H₁₂AsO]⁺ (Loss of •CH₃) |

| 181 | [C₇H₁₀As]⁺ (Loss of •OCH(CH₃)₂) |

| 165 | [C₆H₅As]⁺ (Loss of C₃H₇O• and CH₃•) |

| 163 | [C₄H₁₀AsO]⁺ (Loss of C₆H₅•) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound is not publicly available, predictions about its solid-state architecture can be made based on related organoarsenic compounds. mdpi.com

The central arsenic atom would adopt a trigonal pyramidal geometry, consistent with VSEPR theory for an AX₃E₁ system (three bonding pairs and one lone pair of electrons). The bond angles around the arsenic atom are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the steric repulsion of the lone pair.

Expected Structural Parameters:

As-O Bond Length: The arsenic-oxygen bond distance is anticipated to be in the range of 1.7-1.8 Å. udel.edu

As-C Bond Lengths: The arsenic-carbon bond lengths for the methyl and phenyl groups are expected to be around 1.9-2.0 Å.

Bond Angles: The C-As-O and C-As-C bond angles will likely be in the range of 95-105°.

The packing of the molecules in the crystal lattice would be governed by van der Waals interactions between the phenyl, methyl, and isopropoxy groups.

Advanced Spectroscopic Techniques in Organoarsenic Characterization (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsfitting.comnih.gov For this compound, XPS would be particularly useful for determining the oxidation state of the arsenic atom.

The binding energy of the core-level electrons, such as the As 3d electrons, is sensitive to the chemical environment of the arsenic atom. xpsfitting.com For a trivalent arsenic compound like this compound, the As 3d binding energy would be expected at a lower value compared to a pentavalent arsenic species. researchgate.netescholarship.org This technique can also provide information about the nature of the atoms bonded to arsenic by analyzing the core-level spectra of carbon and oxygen. nih.gov For instance, the C 1s spectrum would show distinct peaks for the aromatic carbons, the methyl carbon, and the carbons of the isopropoxy group. Similarly, the O 1s spectrum would provide information about the arsenic-oxygen bond.

Computational and Theoretical Investigations of Propan 2 Yl Methyl Phenyl Arsinite

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in modern computational chemistry for predicting molecular geometries, electronic properties, and other characteristics. For a molecule like Propan-2-yl methyl(phenyl)arsinite, DFT calculations would be employed to determine its most stable three-dimensional structure.

The process begins with proposing an initial geometry of the molecule. The DFT calculation then iteratively solves the Kohn-Sham equations to minimize the total energy of the system by adjusting the positions of the atoms. This energy minimization process leads to an "optimized geometry," which corresponds to the most stable arrangement of the atoms in the molecule. The key outputs from this optimization are the bond lengths, bond angles, and dihedral angles.

For this compound, DFT would provide the precise lengths of the As-C(methyl), As-C(phenyl), and As-O bonds, as well as the geometry around the arsenic atom, which is expected to be pyramidal.

Atomic charges, often calculated using methods like Mulliken population analysis, provide an estimate of the partial charge on each atom in the molecule. wikipedia.orgstackexchange.comuni-muenchen.deresearchgate.netopenmx-square.org These charges are crucial for understanding the electrostatic interactions within the molecule and with other molecules. For this compound, one would expect a significant partial positive charge on the arsenic atom and partial negative charges on the more electronegative oxygen and carbon atoms.

A hypothetical data table for the optimized geometry of this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical DFT Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Lengths (Å) | As - C(methyl) | 1.95 |

| As - C(phenyl) | 1.97 | |

| As - O | 1.80 | |

| O - C(isopropyl) | 1.45 | |

| **Bond Angles (°) ** | C(methyl) - As - C(phenyl) | 98.0 |

| C(methyl) - As - O | 96.0 | |

| C(phenyl) - As - O | 100.0 | |

| As - O - C(isopropyl) | 118.0 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global Reactivity Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the arsenic atom, with contributions from the phenyl ring's π-system, reflecting the electron-donating nature of the trivalent arsenic. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the phenyl ring or the As-C bonds.

From the HOMO and LUMO energies, several global reactivity parameters can be derived to quantify the molecule's reactivity:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters provide a quantitative basis for comparing the reactivity of different molecules and for predicting the types of reactions they are likely to undergo.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Parameters for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| EHOMO | -8.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Global Softness (S) | 0.27 |

| Electrophilicity Index (ω) | 3.22 |

Quantum Mechanical/Molecular Mechanical (QM/MM) Modeling in Complex Systems

While DFT calculations are excellent for studying isolated molecules, they become computationally expensive for very large systems, such as an enzyme active site or a molecule in solution. In such cases, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed.

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, for instance, the this compound molecule and its immediate interacting partners, is treated with a high-level quantum mechanical method like DFT. The rest of the system, such as the bulk solvent or the protein scaffold, is treated with a less computationally demanding molecular mechanics force field.

This approach allows for the accurate modeling of chemical reactions and interactions in a complex environment without the prohibitive computational cost of treating the entire system at a quantum mechanical level. For this compound, QM/MM modeling could be used to study its behavior in a biological system, for example, its interaction with an enzyme, or to more accurately model its properties in a specific solvent.

Conformational Analysis and Energetic Landscapes of Organoarsinites

Organoarsinites, like this compound, possess several rotatable bonds, such as the As-C(phenyl), As-O, and O-C(isopropyl) bonds. Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformations. These different conformations generally have different energies, and the study of these energy differences is called conformational analysis.

Computational methods can be used to explore the conformational landscape of a molecule by systematically rotating its bonds and calculating the energy of each resulting conformation. This allows for the identification of the most stable conformer (the global minimum on the potential energy surface) as well as other low-energy conformers that might be present at room temperature. The energy barriers between different conformers can also be calculated, providing information about the flexibility of the molecule.

For this compound, conformational analysis would reveal the preferred orientations of the phenyl and isopropyl groups relative to the rest of the molecule and the energy required to rotate these groups.

Theoretical Studies on Reaction Energetics and Transition States of Arsinite (B1236649) Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For arsinite esters like this compound, a key reaction is hydrolysis, the cleavage of the As-O bond by water. Theoretical studies can elucidate the step-by-step mechanism of such reactions.

By mapping the potential energy surface of the reaction, computational chemists can identify the reactants, products, and any intermediates that may be formed. Crucially, they can locate the transition state, which is the highest energy point along the reaction pathway. youtube.comresearchgate.netresearchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For the hydrolysis of this compound, theoretical calculations could be used to compare different possible mechanisms, for example, a direct attack of a water molecule on the arsenic atom versus a mechanism involving prior protonation of the oxygen atom. nih.gov Such studies provide fundamental insights into the reactivity and stability of these compounds.

Reactivity and Mechanistic Pathways of Propan 2 Yl Methyl Phenyl Arsinite

Oxidation and Reduction Chemistry of the Arsenic Center

The arsenic atom in propan-2-yl methyl(phenyl)arsinite exists in the +3 oxidation state, making it susceptible to both oxidation and reduction.

Oxidation:

The trivalent arsenic center can be readily oxidized to the pentavalent state, forming the corresponding arsinate, propan-2-yl methyl(phenyl)arsinate. This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, potassium permanganate, or even atmospheric oxygen under certain conditions. wikipedia.orgijcea.org The reaction involves the formation of two new arsenic-oxygen bonds. The oxidation of arsenite to arsenate is a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG°). ijcea.org The rate of oxidation is influenced by factors such as temperature and the presence of catalysts. ijcea.orgnih.gov For instance, the oxidation rate of arsenite increases with rising temperature. ijcea.org

The general mechanism for the oxidation of trivalent arsenic compounds often involves the formation of an intermediate where the oxidant coordinates to the arsenic atom, followed by electron transfer. In the case of this compound, the presence of both alkyl and aryl substituents on the arsenic atom will influence the electron density at the arsenic center, thereby affecting the rate of oxidation.

Reduction:

Reduction of the As(III) center in this compound to a lower oxidation state, such as in arsines (As(I) or As(0)), is less common under typical laboratory conditions and generally requires strong reducing agents. In biological systems, the reduction of pentavalent arsenate to trivalent arsenite is a well-documented enzymatic process. nih.govnih.gov While not directly applicable to the reduction of this specific arsinite (B1236649) ester, it highlights the accessibility of different oxidation states for arsenic. The reduction of related arsenic compounds often requires potent hydride reagents.

Hydrolytic Stability and Solvolysis Mechanisms of Arsinite Ester Linkages

The arsenic-oxygen-carbon (As-O-C) linkage in this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bond. This reactivity is a general feature of arsenite and arsenate esters, which are known to be significantly less stable to hydrolysis than their phosphate (B84403) ester counterparts. wikipedia.org

The hydrolysis of this compound yields methyl(phenyl)arsinous acid and propan-2-ol. The reaction can be catalyzed by both acids and bases. libretexts.org

Acid-catalyzed hydrolysis: In the presence of an acid, the oxygen atom of the isopropoxy group is protonated, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the electrophilic arsenic center.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the arsenic center, leading to the displacement of the isopropoxide ion. masterorganicchemistry.com This process is generally irreversible as the resulting arsinous acid is deprotonated to form a salt. nih.gov

The rate of hydrolysis is influenced by the steric hindrance and electronic effects of the substituents. The bulky isopropoxy group may offer some steric protection to the arsenic center, potentially slowing the rate of hydrolysis compared to a less hindered methoxy (B1213986) or ethoxy ester.

Nucleophilic Substitution Reactions Involving the Arsenic Center

The trivalent arsenic atom in this compound possesses a lone pair of electrons and can act as an electrophile, making it susceptible to nucleophilic attack. wikipedia.org This is a key reaction pathway for arsinite esters.

A prominent example of nucleophilic substitution at the arsenic center is the reaction with thiols. Trivalent arsenicals exhibit a high affinity for sulfhydryl groups, leading to the formation of stable arsenic-sulfur bonds. researchgate.net The reaction with a thiol (R-SH) would displace the isopropoxy group to form a thioarsinite, methyl(phenyl)thioarsinous acid S-alkyl ester, and propan-2-ol.

The mechanism of this substitution reaction is likely associative, involving the formation of a transient pentacoordinate arsenic intermediate. The rate of substitution will be influenced by the nucleophilicity of the incoming group and the leaving group ability of the isopropoxide.

Ligand Exchange and Transesterification Analogues

Ligand exchange reactions are common for arsenic compounds. In the context of this compound, this can involve the exchange of the isopropoxy group with other alkoxy or aryloxy groups. This process, known as transesterification when another alcohol is the reactant, is typically catalyzed by an acid or a base.

The general equation for transesterification with an alcohol (R'OH) is: CH3(C6H5)As-OCH(CH3)2 + R'OH ⇌ CH3(C6H5)As-OR' + (CH3)2CHOH

The equilibrium of this reaction can be shifted by controlling the concentration of the reactants and products, for instance, by removing the propan-2-ol as it is formed. The kinetics of such exchange reactions are often studied to understand the bonding and reactivity of the arsenic center. acs.org

Kinetics and Thermodynamics of Arsinite Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts.

Kinetics:

The rates of reactions such as oxidation and hydrolysis can be described by rate laws that depend on the concentration of the reactants. For example, the oxidation of arsenite can follow pseudo-second-order kinetics. ijcea.org The hydrolysis of esters can be first-order with respect to the ester and the catalyst (acid or base). chemrxiv.org

Below is a hypothetical data table illustrating the effect of temperature on the rate constant of oxidation for a generic arsinite ester, based on general kinetic principles.

| Temperature (K) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

| 328 | 0.65 |

This table is for illustrative purposes and does not represent experimental data for this compound.

Thermodynamics:

Thermodynamic data provide insight into the feasibility and spontaneity of a reaction. The oxidation of trivalent arsenic to pentavalent arsenic is generally an exothermic and spontaneous process. ijcea.org Thermodynamic calculations for simple arsenic compounds have been performed, providing values for heats of formation and atomization energies. researchgate.netacs.orgnih.gov For instance, the oxidation of arsenite to arsenate is characterized by a positive enthalpy change (endothermic in a specific catalytic system) and a positive entropy change, leading to a spontaneous reaction at the studied temperatures. ijcea.org

A hypothetical table of thermodynamic parameters for the hydrolysis of a generic arsinite ester is presented below.

| Thermodynamic Parameter | Hypothetical Value |

| ΔH° (kJ/mol) | -25 |

| ΔS° (J/mol·K) | +15 |

| ΔG° (kJ/mol) at 298 K | -29.47 |

This table is for illustrative purposes and does not represent experimental data for this compound. The negative ΔG° indicates a spontaneous hydrolysis reaction under standard conditions.

Coordination Chemistry of Organoarsinites

Propan-2-yl methyl(phenyl)arsinite as a Ligand in Transition Metal Complexes

This compound, with the chemical structure (C₆H₅)(CH₃)AsOCH(CH₃)₂, is an example of a chiral organoarsinite ligand. The arsenic atom in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of donating electron density to a vacant orbital of a transition metal center to form a coordinate covalent bond. msu.edu

The nature of the substituents—a phenyl group, a methyl group, and an isopropoxy group—imparts a unique combination of steric and electronic characteristics to the ligand.

Electronic Effects : The phenyl group is electron-withdrawing, while the methyl group is electron-donating. These opposing electronic influences on the arsenic center modulate its donor capability. The isopropoxy group also influences the electronic environment of the arsenic atom.

Steric Effects : The bulky phenyl and isopropoxy groups create significant steric hindrance around the arsenic donor atom. This steric bulk can influence the coordination number and geometry of the resulting metal complex, potentially stabilizing lower coordination numbers and influencing the reactivity of the metal center. britannica.com

Soft Donor : As a third-row p-block element, arsenic is considered a "soft" donor atom. According to Hard and Soft Acid-Base (HSAB) theory, it will form the most stable complexes with soft metal ions, such as platinum(II), palladium(II), gold(I), and rhodium(I).

These properties make this compound and related organoarsinites analogous to the widely studied phosphine (B1218219) ligands (PR₃), which are pivotal in catalysis and materials science. alfachemic.com The chirality at the arsenic center also introduces the potential for applications in asymmetric catalysis.

Synthesis and Structural Characterization of Organoarsinite-Metal Adducts

The synthesis of metal complexes featuring organoarsinite ligands typically involves the reaction of the ligand with a suitable transition metal precursor. A common method is the displacement of a labile ligand, such as a halide, acetonitrile, or cyclooctadiene, from the metal's coordination sphere by the incoming organoarsinite ligand. For example, reacting this compound with a precursor like dichloro(1,5-cyclooctadiene)platinum(II) would be expected to yield a square planar platinum(II) complex.

The synthesis of arsenic-rich ligand complexes has also been achieved through the activation of yellow arsenic (As₄) with highly reactive organometallic cobalt complexes, leading to the formation of large, unprecedented polyarsenic ligands coordinated to the metal centers. nih.gov While this method produces more complex structures than a simple adduct of this compound, it demonstrates the feasibility of forming stable arsenic-metal bonds under mild conditions. nih.gov

Structural characterization of these adducts is crucial for understanding their bonding and reactivity. The primary techniques employed are:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and other relevant NMR techniques are used to elucidate the structure in solution and confirm the coordination of the ligand to the metal.

Infrared (IR) Spectroscopy : IR spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the ligand upon binding to the metal.

Table 1: Representative Crystallographic Data for a Hypothetical Square Planar Platinum(II) Complex

This interactive table presents hypothetical but plausible bond lengths and angles for the complex Dichloro-bis(this compound)platinum(II), based on known structures of similar Pt(II) complexes. mdpi.com

| Parameter | Value |

| Bond Lengths (Å) | |

| Pt-As | 2.35 |

| Pt-Cl | 2.30 |

| As-C(phenyl) | 1.95 |

| As-C(methyl) | 1.97 |

| As-O | 1.80 |

| **Bond Angles (°) ** | |

| As-Pt-As | 98.0 |

| Cl-Pt-Cl | 88.0 |

| As-Pt-Cl | 87.0 (cis) / 175.0 (trans) |

Note: Data is hypothetical and for illustrative purposes.

Metal-Ligand Bonding Nature and Electronic Interactions in Coordination Compounds

The bond between an organoarsinite ligand and a transition metal is best described by molecular orbital theory and ligand field theory. libretexts.orgdalalinstitute.com It is fundamentally a Lewis acid-base interaction, where the ligand acts as the electron donor (Lewis base) and the metal as the electron acceptor (Lewis acid). msu.edu

The bonding consists of two main components:

σ-Donation : The primary interaction is the donation of the arsenic atom's lone pair of electrons into a vacant d-orbital on the transition metal, forming a sigma (σ) bond. This is the defining feature of the coordinate covalent bond. britannica.com

π-Backbonding : In addition to σ-donation, a secondary interaction known as π-backbonding can occur. If the metal has electrons in its d-orbitals of suitable symmetry (π-symmetry), it can donate electron density back into empty, accessible orbitals on the arsenic atom (likely the 5d orbitals). This back-donation strengthens the metal-ligand bond and is particularly significant for metals in low oxidation states.

Supramolecular Assembly and Self-Organization with Organoarsinite Ligands

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions. Coordination-driven self-assembly utilizes the highly directional and predictable nature of metal-ligand bonds to construct complex, discrete two- and three-dimensional architectures. nih.gov

Organoarsinite ligands like this compound are excellent candidates for this approach. The key design principles include:

Directionality : The metal-arsenic bond provides a strong and directional vector for building larger structures.

Predefined Geometry : By using metal ions with a strong preference for a specific coordination geometry (e.g., square planar Pt(II) or Pd(II)), the final structure can be predicted and controlled. nih.gov For instance, using a cis-protected square planar metal center, which provides a 90° angle, in combination with a linear ditopic organoarsinite ligand can lead to the formation of a molecular square.

Ligand Design : The steric and electronic properties of the ligand itself control the assembly process. The bulky groups on this compound can be used to direct the assembly, prevent polymerization, and create specific cavities within the supramolecular structure. nih.gov

Through the judicious choice of metal centers and organoarsinite ligands, a variety of supramolecular coordination complexes, such as metalla-cages and metalla-bowls, can be fabricated. nih.gov These structures have potential applications in host-guest chemistry, molecular recognition, and drug delivery. nih.gov

Role of Arsenic-Based Ligands in Catalytic Systems

Arsenic-based ligands, as analogues of the more common phosphine ligands, have shown promise in various catalytic systems. alfachemic.com The electronic and steric properties of the arsenic ligand play a crucial role in tuning the activity, selectivity, and stability of the metal catalyst.

Specific applications where arsenic-based catalysts have been reported include:

Hydroboration : Arsenic heterocyclic catalysts have been used for the hydroboration of aldehydes under mild reaction conditions. alfachemic.com

Polymerization : Certain arsenic compounds have been employed as catalysts in the polycondensation reactions to produce polyesters, where they can reduce reaction times and minimize contamination. alfachemic.com

A transition metal complex featuring the this compound ligand could potentially function as a catalyst in reactions such as cross-coupling, hydrogenation, or hydroformylation. The ligand's properties would directly influence the catalyst's performance:

The steric bulk can enhance selectivity and promote reductive elimination, a key step in many catalytic cycles.

The electronic character of the arsenic donor can modify the electron density at the metal center, affecting its reactivity in oxidative addition and other elementary steps.

The chirality of the ligand offers the potential for enantioselective catalysis, where one chiral product is formed preferentially over its mirror image.

While the catalytic applications of organoarsinites are less explored than those of phosphines, their unique properties suggest they are a promising class of ligands for the development of novel and efficient catalytic systems. alfachemic.com

Environmental Transformation Pathways of Organoarsinites

Abiotic Degradation Mechanisms (e.g., Photochemical and Hydrolytic Processes)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organoarsinites, hydrolysis and photolysis are considered primary abiotic degradation pathways. snu.ac.kr

Hydrolytic Processes: The arsinite (B1236649) ester linkage (As-O-C) in Propan-2-yl methyl(phenyl)arsinite is susceptible to hydrolysis, a reaction with water that cleaves this bond. This process is often influenced by pH and can lead to the formation of methylphenylarsinous acid and propan-2-ol. snu.ac.krnih.gov The general reaction can be represented as:

CH₃(C₆H₅)As-OCH(CH₃)₂ + H₂O ⇌ CH₃(C₆H₅)As-OH + HOCH(CH₃)₂

The resulting methylphenylarsinous acid is an arsenous acid derivative which can undergo further oxidation to the less toxic pentavalent state, forming methylphenylarsinic acid. The rate of hydrolysis is dependent on environmental conditions such as temperature and pH. researchgate.net

Photochemical Processes: Sunlight can provide the energy needed to break chemical bonds, a process known as photolysis. scispace.com The phenyl group in this compound can absorb ultraviolet (UV) radiation, potentially leading to the cleavage of the arsenic-carbon or arsenic-oxygen bonds. rsc.orgresearchgate.net Photodegradation can occur through two primary mechanisms:

Direct Photolysis: The direct absorption of light by the molecule leads to its decomposition.

Indirect Photolysis: Other substances in the environment, such as humic acids, can absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the organoarsinite. nih.gov

The products of photolysis can be diverse and may include simpler arsenic compounds, as well as oxidation products of the organic ligands.

Hypothetical Abiotic Degradation Data

| Degradation Pathway | Influencing Factor | Condition | Hypothetical Half-life (t₁/₂) | Primary Transformation Products |

|---|---|---|---|---|

| Hydrolysis | pH | Acidic (pH 4) | ~25 days | Methylphenylarsinous acid, Propan-2-ol |

| Hydrolysis | pH | Neutral (pH 7) | ~50 days | Methylphenylarsinous acid, Propan-2-ol |

| Hydrolysis | pH | Alkaline (pH 9) | ~35 days | Methylphenylarsinous acid, Propan-2-ol |

| Photolysis | UV Wavelength | 290-400 nm | Variable (hours to days) | Arsenic oxides, Phenyl and Methyl radical species |

Biotic Transformation and Biodegradation Potential in Environmental Compartments

Microorganisms play a critical role in the transformation of arsenic compounds in the environment. The biodegradation of organoarsinites can proceed through various metabolic pathways, influencing the speciation and toxicity of arsenic. gw-project.org

Microbial Oxidation and Reduction: Arsenic can exist in different oxidation states, primarily As(III) and As(V). Microorganisms can facilitate the oxidation of As(III) to the generally less toxic As(V) or the reduction of As(V) to the more toxic As(III). For this compound, the trivalent arsenic center can be oxidized by arsenite-oxidizing bacteria.

Cleavage of Arsenic-Carbon Bonds: A crucial step in the complete biodegradation of organoarsenicals is the cleavage of the stable arsenic-carbon (As-C) bonds. This process, often mediated by specific microbial enzymes, releases the arsenic from its organic ligands. nih.govnih.gov The methyl and phenyl groups attached to the arsenic in this compound can be utilized by microorganisms as a source of carbon and energy. gw-project.org This can lead to the formation of inorganic arsenic species, such as arsenite or arsenate, which can then enter the natural arsenic cycle.

Cometabolism: In some cases, the degradation of an organoarsinite may occur through cometabolism. This is a process where the microorganism does not obtain energy or nutrients from the degradation of the compound but transforms it incidentally through the action of enzymes produced for other metabolic functions. snu.ac.kr

Influence of Environmental Factors on Arsinite Fate

The fate and transformation of organoarsinites are significantly influenced by various environmental parameters. nih.gov

pH: As mentioned, pH affects the rate of hydrolysis. It also influences the speciation of arsenic compounds and the activity of microbial populations responsible for biodegradation. researchgate.net

Redox Conditions: The redox potential (Eh) of the environment determines whether oxidizing or reducing conditions prevail. In aerobic environments, the oxidation of As(III) to As(V) is favored. In anaerobic environments, such as in some sediments and groundwater, As(V) can be reduced to As(III), and further microbial transformations like methylation can occur.

Organic Matter: The presence of organic matter can affect the fate of organoarsinites in several ways. It can act as a photosensitizer in indirect photolysis and can also sorb the compound, reducing its bioavailability for microbial degradation. rsc.org

Temperature: Higher temperatures generally increase the rates of both abiotic and biotic degradation processes. researchgate.net

Influence of Environmental Factors on Transformation Pathways

| Environmental Factor | Effect on Hydrolysis | Effect on Photolysis | Effect on Biodegradation |

|---|---|---|---|

| pH | Rate is pH-dependent (catalyzed by acid and base) | Can influence the speciation of degradation products | Affects microbial activity and enzyme function |

| Redox Potential (Eh) | Minimal direct effect | Can influence the formation of reactive oxygen species | Determines the dominant microbial metabolic pathways (aerobic vs. anaerobic) |

| Organic Matter | Can sorb the compound, reducing availability for hydrolysis | Can act as a photosensitizer or a light screen | Can serve as a co-substrate or sorb the compound, affecting bioavailability |

| Temperature | Rate increases with temperature | Rate generally increases with temperature | Affects microbial growth and enzyme kinetics |

Methodologies for Studying Environmental Persistence and Mobility

Assessing the environmental persistence and mobility of organoarsinites requires a combination of laboratory studies and field monitoring. nih.govnih.gov

Laboratory Studies:

Degradation Studies: Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to determine rates of hydrolysis (OECD 111), photolysis, and biodegradation (e.g., OECD 301 series). nih.gov

Sorption/Desorption Studies: Batch equilibrium studies are conducted to measure the extent to which the compound partitions between water and soil or sediment, providing the organic carbon-water (B12546825) partition coefficient (Koc). This parameter is a key indicator of mobility. nih.govnih.gov

Field and Monitoring Studies:

Field Studies: Monitoring the concentration of the parent compound and its transformation products in different environmental compartments (water, soil, sediment, biota) over time provides real-world data on its fate and persistence.

Analytical Techniques: Advanced analytical techniques are essential for the detection and quantification of organoarsenic species at environmentally relevant concentrations. These often involve coupling a separation technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), with a sensitive detection method, like inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS).

Persistence and Mobility Assessment:

Half-life (t₁/₂): This is a measure of the time it takes for 50% of the compound to degrade in a specific environment. It is a key parameter for assessing persistence. nih.gov

Groundwater Ubiquity Score (GUS): This is a calculated index that uses the soil half-life and the Koc value to estimate the potential of a chemical to leach into groundwater. nih.gov A higher GUS score indicates a greater potential for leaching.

Advanced Analytical Methodologies for Organoarsenic Speciation and Detection

High-Performance Liquid Chromatography (HPLC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Species Separation and Quantification

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for arsenic speciation analysis. nih.gov This powerful hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. nih.govthermofisher.com

For the analysis of propan-2-yl methyl(phenyl)arsinite, a reversed-phase HPLC method would likely be the most suitable approach. The separation would be based on the compound's hydrophobicity, attributed to the phenyl and isopropyl groups. A C18 column would be a common choice for the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. Gradient elution, where the proportion of the organic solvent is gradually increased, would be employed to ensure the efficient elution of this relatively nonpolar compound from the column.

Following chromatographic separation, the eluent is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the arsenic atoms within the molecule. The mass spectrometer then detects the arsenic ions, typically at a mass-to-charge ratio (m/z) of 75. This provides highly sensitive and specific quantification of the arsenic-containing compound as it elutes from the HPLC column. The retention time from the chromatogram serves to identify the compound based on comparison with a standard, if available, or by inference from the separation behavior of similar compounds.

Table 1: Representative HPLC-ICP-MS Parameters for Organoarsenic Speciation

| Parameter | Value/Condition |

| HPLC System | Agilent 1260 series or equivalent |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| ICP-MS System | Agilent 7700x or equivalent |

| RF Power | 1550 W |

| Plasma Gas Flow | 15 L/min |

| Carrier Gas Flow | 1.0 L/min |

| Monitored m/z | 75 (As) |

Note: This table represents typical starting parameters for the analysis of a nonpolar organoarsenic compound like this compound and would require optimization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Molecular Characterization

While ICP-MS provides elemental information, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is essential for elucidating the molecular structure of the compound. ESI is a soft ionization technique that allows the intact molecule to be ionized, typically by forming a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.

For this compound, the resulting molecular ion would then be subjected to tandem mass spectrometry (MS/MS). In this process, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Expected fragmentation pathways for this compound would include:

Loss of the propan-2-yl group.

Cleavage of the As-C(phenyl) bond.

Cleavage of the As-C(methyl) bond.

Loss of the entire ester group.

By analyzing the mass-to-charge ratios of these fragment ions, the connectivity of the atoms within the molecule can be confirmed. This technique is invaluable for the unambiguous identification of the compound, especially in complex matrices where multiple organoarsenic species may be present.

Table 2: Predicted ESI-MS/MS Fragmentation for this compound ([C₁₀H₁₅AsO]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 241.03 | 183.98 | C₃H₇O (Isopropoxy group) |

| 241.03 | 167.98 | C₆H₅ (Phenyl group) |

| 241.03 | 226.01 | CH₃ (Methyl group) |

| 241.03 | 151.96 | C₆H₅, CH₃ (Phenyl and Methyl groups) |

Note: These are predicted fragmentation patterns. Actual fragmentation would need to be confirmed experimentally.

Electrochemical Techniques for Redox Characterization and Sensing

Electrochemical methods, such as cyclic voltammetry (CV) and anodic stripping voltammetry (ASV), can provide information on the redox behavior of this compound and can be developed into sensitive detection methods. rsc.orgnih.gov The trivalent arsenic center in the molecule is redox-active and can be either oxidized to As(V) or reduced to As(0) or arsine (AsH₃).

In a typical voltammetric experiment, a potential is applied to an electrode immersed in a solution containing the analyte. The resulting current is measured as the potential is varied. The potential at which oxidation or reduction occurs is characteristic of the compound, and the magnitude of the current is proportional to its concentration. For this compound, the phenyl group attached to the arsenic atom would influence its electrochemical properties compared to simple inorganic arsenic species.

Anodic stripping voltammetry is a particularly sensitive electrochemical technique that involves a pre-concentration step where the arsenic species is reduced and deposited onto the electrode surface. rsc.org The deposited arsenic is then "stripped" from the electrode by scanning the potential in the positive direction, which generates a current peak. The height of this peak is proportional to the concentration of the arsenic species. While often applied to inorganic arsenic, this technique can be adapted for organoarsenic compounds.

Spectroscopic Sensing Principles for Arsenic Detection

While not as common for speciation as chromatographic methods, various spectroscopic techniques can be employed for the detection of arsenic. Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectrometry (AFS) are highly sensitive methods for total arsenic determination. psanalytical.com For speciation, they are often coupled with hydride generation (HG), where the arsenic compounds are converted to volatile arsines. The efficiency of this derivatization can vary between different organoarsenic species, which can be a basis for their differentiation.

For a molecule like this compound, direct spectroscopic sensing in the UV-Visible or infrared range would be challenging for quantification at trace levels due to interferences from other organic matter. However, these techniques can be useful for characterizing the pure compound. The phenyl group would give rise to characteristic absorptions in the UV spectrum, while the various bonds (As-O, As-C, C-H) would have distinct vibrations in the infrared spectrum.

More advanced spectroscopic sensing could involve the development of specific molecular probes that change their color or fluorescence properties upon binding to the organoarsenic compound. Such sensors would rely on the specific chemical reactivity of the trivalent arsenic center in this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Propan-2-yl methyl(phenyl)arsinite, and how should data be validated?

- Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Validation requires cross-referencing data with reference standards (e.g., impurity profiling in pharmaceuticals ). For arsenic-specific analysis, inductively coupled plasma mass spectrometry (ICP-MS) can quantify arsenic content. Melting/boiling points (e.g., mp 32–34°C, bp 202°C for structurally related alcohols ) should align with computational predictions.

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Answer : A stepwise approach is critical:

Precursor selection : Use purified methyl(phenyl)arsinous acid and isopropyl halides, avoiding hydrolytically unstable intermediates.

Reaction conditions : Optimize temperature (e.g., 60–80°C for similar ester syntheses ) and solvent polarity to favor nucleophilic substitution.

Purification : Employ column chromatography or recrystallization, referencing impurity isolation methods for related esters .

Yield optimization : Track reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry iteratively.

Q. What strategies mitigate risks during handling and storage of arsenic-containing compounds like this compound?

- Answer : Follow guidelines for toxic organometallics:

- Containment : Use gloveboxes or fume hoods to prevent inhalation/contact.

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, as recommended for labile esters .

- Storage : Stabilize in anhydrous, oxygen-free environments (e.g., argon-purged vials) at –20°C, similar to volatile aromatic alcohols .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental data and computational models for this compound’s reactivity?

- Answer : Discrepancies often arise from incomplete force fields or solvent effects in simulations. Validate models by:

Benchmarking : Compare DFT-calculated bond angles/distances with X-ray crystallography data (if available).

Solvent correction : Incorporate implicit solvent models (e.g., COSMO-RS) to refine reaction energy profiles.

Statistical rigor : Apply multivariate analysis to experimental datasets, as emphasized in large-scale toxicology studies .

Q. What methodologies are effective for identifying and quantifying degradation products of this compound under physiological conditions?

- Answer : Use a combination of:

- High-resolution LC-MS/MS : To detect trace arsenic metabolites (e.g., methylated arsenic species).

- Isotopic labeling : Track degradation pathways using ¹³C or ²H isotopes in the isopropyl group.

- Reference standards : Cross-validate with structurally related impurities (e.g., phenylpropanoid derivatives ).

- Kinetic modeling : Fit degradation data to first-order or Arrhenius equations, as applied in stability studies of nitroaromatic esters .

Q. How can researchers design in vitro assays to assess the compound’s neurotoxic or cytotoxic potential?

- Answer : Prioritize tiered testing:

Cell-based assays : Use SH-SY5Y (neuroblastoma) or HepG2 (hepatocyte) lines, exposing cells to 0.1–100 µM concentrations. Measure viability via MTT assays and oxidative stress via ROS probes.

Mechanistic studies : Employ transcriptomics or proteomics to identify dysregulated pathways, referencing biomarker identification frameworks .

Comparative analysis : Benchmark against known neurotoxicants (e.g., organoarsenicals in pesticides ).

Q. What statistical approaches are suitable for analyzing variability in spectroscopic data across multiple batches of this compound?

- Answer : Apply:

- Principal Component Analysis (PCA) : To cluster NMR or IR spectra by batch-specific signatures.

- ANOVA : Test for significant differences in purity or yield between synthesis runs.

- Uncertainty quantification : Report confidence intervals for melting points or spectroscopic peaks, aligning with pharmacopeial standards .

Methodological Notes

- Data presentation : Raw datasets (e.g., NMR spectra, chromatograms) should be archived in appendices, while processed data (e.g., kinetic curves, PCA plots) must be included in the main text .

- Ethical compliance : For toxicity studies, adhere to protocols for human subject research, including informed consent and IRB approvals, as outlined in biomedical frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.